4,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
4,8-Dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants. This specific compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, with two methyl groups at positions 4 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzene derivative with a diazepine precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the benzodiazepine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4,8-Dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 4,8-Dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of methyl groups at positions 4 and 8 may affect its binding affinity to receptors and its overall efficacy.
Properties
IUPAC Name |
4,8-dimethyl-1,3-dihydro-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9-10(5-7)13-11(14)6-8(2)12-9/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEJNOPIINEZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)C)NC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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